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Compound of Interest

Compound Name:
3-(2-Methoxy-4-

propylphenoxy)azetidine

Cat. No.: B1395377 Get Quote

Important Notice: Initial literature and database searches for the specific compound "3-(2-
Methoxy-4-propylphenoxy)azetidine" did not yield any published research, pharmacological

data, or established experimental protocols. Therefore, to fulfill the user's request for detailed

application notes in the context of neurological research, this document has been prepared

using a well-characterized, representative azetidine derivative: 3-(naphthalen-2-

yl(propoxy)methyl)azetidine hydrochloride (KHG26792). This compound has demonstrated

significant neuroprotective effects in established preclinical models of neurological disorders

and serves as a relevant exemplar for researchers interested in this chemical class.

Introduction to KHG26792
KHG26792 is a novel azetidine derivative investigated for its therapeutic potential in

neurological conditions such as Parkinson's disease and ischemic stroke.[1][2] Its mechanism

of action centers on cytoprotection by mitigating oxidative stress, preserving mitochondrial

function, and inhibiting apoptotic cell death pathways.[1][3] These properties make it a valuable

tool for studying neurodegeneration and exploring new therapeutic strategies.

Chemical Structure: 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride

Mechanism of Action & Signaling Pathways
KHG26792 exerts its neuroprotective effects through a multi-faceted mechanism, primarily by

counteracting cellular stressors that lead to neuronal death. In models of Parkinson's disease
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using the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) in SH-SY5Y neuroblastoma cells,

KHG26792 has been shown to:

Reduce Oxidative Stress: It attenuates the production of reactive oxygen species (ROS) and

nitric oxide (NO), and inhibits lipid peroxidation (measured by malondialdehyde levels).[1]

Preserve Mitochondrial Integrity: The compound helps maintain mitochondrial membrane

potential and preserves ATP levels, which are compromised by MPP+.[1]

Inhibit Apoptosis: It modulates the expression of key apoptosis-related proteins,

downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-

2, thereby inhibiting caspase-3 activation.[1]

Promote Pro-Survival Signaling: In models of brain ischemia-reperfusion injury, KHG26792

upregulates the phosphorylation of Akt (p-Akt), a critical node in cell survival signaling.[2][3]
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Caption: Neuroprotective signaling pathway of KHG26792.

Data Presentation
The following tables summarize quantitative data from preclinical studies of KHG26792.
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Table 1: In Vitro Neuroprotection in SH-SY5Y Cells (Parkinson's Model)

Parameter Toxin/Stressor
KHG26792
Concentration

Effect Reference

Cell Viability
1 mM MPP+
(24h)

1, 5, 10 µM

Significantly
attenuated
MPP+-induced
cell death

[1]

ROS Production 1 mM MPP+ 10 µM

Significantly

inhibited ROS

generation

[1]

Nitric Oxide (NO) 1 mM MPP+ 10 µM

Ameliorated the

increase in NO

production

[1]

| Caspase-3 Activity | 1 mM MPP+ | 10 µM | Efficiently suppressed MPP+-induced activation |

[1] |

Table 2: In Vivo Neuroprotection in Mice (Ischemic Stroke Model)

Parameter Model
KHG26792
Dosage

Effect Reference

Neurological
Deficit

2h MCAO / 24h
Reperfusion

10 mg/kg (i.p.)

Significantly
improved
neurological
scores

[2][3]

Brain Edema
2h MCAO / 24h

Reperfusion
10 mg/kg (i.p.)

Significantly

reduced brain

edema

[2][3]

Apoptotic Cell

Death

2h MCAO / 24h

Reperfusion
10 mg/kg (i.p.)

Suppressed

ischemia/reperfu

sion-induced

apoptosis

[2][3]
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| SOD & Catalase Activity | 2h MCAO / 24h Reperfusion | 10 mg/kg (i.p.) | Upregulated activity

of antioxidant enzymes |[2] |

Experimental Protocols
Protocol 1: In Vitro Neuroprotection Against MPP+
Toxicity in SH-SY5Y Cells
This protocol outlines the methodology to assess the protective effects of KHG26792 against

MPP+-induced cytotoxicity in a human neuroblastoma cell line, a common model for

Parkinson's disease research.

Materials:

SH-SY5Y cells (ATCC® CRL-2266™)

DMEM/F12 medium with 10% Fetal Bovine Serum (FBS)[4]

Penicillin-Streptomycin solution

KHG26792

MPP+ iodide (1-methyl-4-phenylpyridinium iodide)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

96-well cell culture plates

Phosphate Buffered Saline (PBS)

Procedure:

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and

1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[5]
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Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to

adhere for 24 hours.

Pre-treatment: Prepare stock solutions of KHG26792 in a suitable solvent (e.g., DMSO, then

dilute in media). Remove the culture medium and add fresh medium containing various

concentrations of KHG26792 (e.g., 1, 5, 10 µM). Incubate for 1-2 hours.

Toxin Exposure: Add MPP+ to the wells to a final concentration of 1 mM to induce

neurotoxicity.[4] Include control wells (no KHG26792, no MPP+) and MPP+-only wells.

Incubation: Incubate the plates for 24 hours at 37°C.

Viability Assay (MTT):

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Express cell viability as a percentage relative to the untreated control group.
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Caption: Workflow for the in vitro neuroprotection assay.
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Protocol 2: In Vivo Neuroprotection in a Mouse Model of
Ischemic Stroke
This protocol describes the transient middle cerebral artery occlusion (MCAO) model in mice to

evaluate the neuroprotective efficacy of KHG26792 against ischemia-reperfusion injury.[3] All

animal procedures must be approved by an Institutional Animal Care and Use Committee

(IACUC).

Materials:

Male C57BL/6 mice (8-10 weeks old)

KHG26792

Saline solution (vehicle)

Anesthetic (e.g., Isoflurane)

6-0 nylon monofilament suture with a silicone-coated tip

Surgical microscope and instruments

Laser-Doppler flowmeter

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

Animal Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at

37°C using a heating pad.

Compound Administration: Administer KHG26792 (e.g., 10 mg/kg) or vehicle (saline) via

intraperitoneal (i.p.) injection 30 minutes prior to MCAO.

Surgical Procedure (MCAO):

Make a midline cervical incision and expose the common carotid artery (CCA).
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Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

Insert the 6-0 nylon filament into the ECA and advance it into the ICA until it occludes the

origin of the middle cerebral artery (MCA).[6]

Confirm occlusion by monitoring a >80% reduction in cerebral blood flow using a Laser-

Doppler flowmeter.[7]

Ischemia and Reperfusion: Maintain the occlusion for 2 hours. After 2 hours, withdraw the

filament to allow reperfusion. Suture the incision.

Post-operative Care: Allow the animal to recover in a heated cage. Monitor for any signs of

distress.

Neurological Assessment (24h post-MCAO):

Evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale

from 0=no deficit to 4=severe deficit).

Infarct Volume Analysis (24h post-MCAO):

Euthanize the mouse and perfuse with saline.

Carefully remove the brain and slice it into 2-mm coronal sections.[6]

Incubate the slices in a 2% TTC solution at 37°C for 20 minutes.[6] Healthy tissue will

stain red, while the infarct area will remain white.

Image the sections and calculate the infarct volume as a percentage of the total

hemisphere volume.

Data Analysis: Compare neurological scores and infarct volumes between the vehicle-

treated and KHG26792-treated groups using appropriate statistical tests.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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